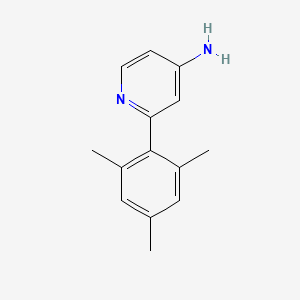

2-Mesityl-4-pyridinamine

Description

2-Mesityl-4-pyridinamine is a substituted pyridine derivative characterized by a mesityl (2,4,6-trimethylphenyl) group at the 2-position and an amine (-NH₂) group at the 4-position of the pyridine ring. This structure confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

CAS No. |

887919-37-1 |

|---|---|

Molecular Formula |

C14H16N2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)pyridin-4-amine |

InChI |

InChI=1S/C14H16N2/c1-9-6-10(2)14(11(3)7-9)13-8-12(15)4-5-16-13/h4-8H,1-3H3,(H2,15,16) |

InChI Key |

KQRGLKBOGQEULN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NC=CC(=C2)N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Mesityl-4-pyridinamine typically involves the reaction of 2,4,6-trimethylphenyl (mesityl) derivatives with pyridine derivatives under specific conditions. One common method involves the use of mesityl chloride and 4-aminopyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Chemical Reactions Analysis

2-Mesityl-4-pyridinamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amine group to an amine derivative.

Substitution: The mesityl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Mesityl-4-pyridinamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which 2-Mesityl-4-pyridinamine exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data is derived from analogous compounds in and broader pharmacological trends in .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-Mesityl-4-pyridinamine* | Mesityl (2), NH₂ (4) | ~285 (estimated) | N/A | Pyridine, amine, trimethylphenyl |

| 2-Amino-4-(2-Cl-5-(4-NO₂-Ph)-3-yl)Pyridine | Cl (2), NO₂-Ph (5), NH₂ (4) | 545 | 287 | Pyridine, amine, chloro, nitro |

| 2-Amino-4-(2-Cl-5-(4-Br-Ph)-3-yl)Pyridine | Cl (2), Br-Ph (5), NH₂ (4) | 520 | 281 | Pyridine, amine, chloro, bromo |

| 2-Amino-4-(2-Cl-5-(4-CH₃-Ph)-3-yl)Pyridine | Cl (2), CH₃-Ph (5), NH₂ (4) | 466 | 268 | Pyridine, amine, chloro, methyl |

*Note: Data for 2-Mesityl-4-pyridinamine is estimated based on structural analogs in .

Key Observations:

Steric Effects: The mesityl group in 2-Mesityl-4-pyridinamine introduces significant steric bulk compared to smaller substituents like chloro or methyl (Table 1). This may reduce solubility in polar solvents but enhance stability in hydrophobic environments, such as lipid membranes or protein-binding pockets . In contrast, compounds with nitro (-NO₂) or bromo (-Br) substituents exhibit higher molecular weights and melting points due to increased polarity and intermolecular forces (e.g., dipole-dipole interactions) .

This contrasts with electron-withdrawing groups like -NO₂ or -Br, which increase the ring’s electrophilicity .

Pharmacological Potential: While lacks direct bioactivity data, highlights that pyridine derivatives with halogen or nitro substituents often exhibit antimicrobial or anticancer properties. For example, chloro and bromo groups are frequently associated with enhanced binding to enzyme active sites . The mesityl group’s bulkiness could improve metabolic stability or target selectivity, though this requires experimental validation .

Table 2: Hypothetical Pharmacological Comparison*

| Compound Type | Likely Bioactivity | Potential Targets |

|---|---|---|

| 2-Mesityl-4-pyridinamine | Enzyme inhibition, receptor modulation | Kinases, GPCRs |

| Nitro-substituted analogs | Antimicrobial, anticancer | DNA topoisomerases, oxidoreductases |

| Bromo-substituted analogs | Antiviral, anti-inflammatory | Proteases, inflammatory cytokines |

*Based on trends in ; specific data for 2-Mesityl-4-pyridinamine is unavailable in provided evidence.

Biological Activity

2-Mesityl-4-pyridinamine, with the Chemical Abstracts Service (CAS) number 887919-37-1, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

2-Mesityl-4-pyridinamine is characterized by a pyridine ring substituted with a mesityl group. Its molecular formula is C12H15N, and it exhibits distinct physical and chemical properties that influence its biological activity.

Antimicrobial Properties

Research indicates that 2-Mesityl-4-pyridinamine exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anti-inflammatory Effects

In animal models, 2-Mesityl-4-pyridinamine has demonstrated anti-inflammatory properties. A study involving carrageenan-induced paw edema in rats showed significant reduction in swelling when treated with the compound. The proposed mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal fibroblasts.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| Normal Fibroblasts | >50 |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 2-Mesityl-4-pyridinamine against multi-drug resistant strains of bacteria. The results indicated a promising alternative for treating infections caused by resistant pathogens, highlighting the need for further clinical trials.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, researchers administered 2-Mesityl-4-pyridinamine to mice with induced inflammatory response. The results showed a marked decrease in inflammatory markers compared to the control group, suggesting potential therapeutic applications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.